molecular formula C11H11NO5 B11801904 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole CAS No. 1706465-13-5

5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole

Cat. No.: B11801904
CAS No.: 1706465-13-5
M. Wt: 237.21 g/mol
InChI Key: VTQVMNBIFOCCAM-UHFFFAOYSA-N
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Description

5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole is a high-purity chemical building block designed for pharmaceutical and organic synthesis research. This compound features a benzo[d][1,3]dioxole core functionalized with a nitro group and a cyclobutoxy ether moiety. The electron-withdrawing nitro group is a versatile handle for further synthetic manipulation, such as reduction to an aniline, while the cyclobutoxy substituent can impart specific steric and electronic properties to the molecule, potentially influencing its binding affinity and metabolic profile. As a synthetic intermediate, it is valuable for constructing more complex target molecules, particularly in medicinal chemistry programs focused on developing novel therapeutic agents. Its structure is related to other nitro-substituted benzodioxoles, which are frequently employed in the synthesis of various active compounds . This product is intended for research and further manufacturing purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1706465-13-5

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

5-cyclobutyloxy-6-nitro-1,3-benzodioxole

InChI

InChI=1S/C11H11NO5/c13-12(14)8-4-10-11(16-6-15-10)5-9(8)17-7-2-1-3-7/h4-5,7H,1-3,6H2

InChI Key

VTQVMNBIFOCCAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Cyclobutoxy 6 Nitrobenzo D 1 2 Dioxole

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 5-Cyclobutoxy-6-nitrobenzo[d] mdpi.comresearchgate.netdioxole (I), the primary disconnections are identified at the C-N bond of the nitro group and the C-O bond of the cyclobutoxy ether linkage.

The first disconnection, an aromatic C-N bond, suggests a direct nitration of the aromatic ring as the final step in the forward synthesis. This leads to the precursor 5-Cyclobutoxybenzo[d] mdpi.comresearchgate.netdioxole (II). This precursor is an ether, and a C-O bond disconnection points to an ether synthesis, such as the Williamson ether synthesis. This involves the reaction of an alcohol with an alkyl halide. Disconnecting the cyclobutoxy group reveals the key intermediate Benzo[d] mdpi.comresearchgate.netdioxol-5-ol (III), commonly known as sesamol, and a suitable cyclobutyl electrophile like cyclobutyl bromide.

Further deconstruction of sesamol (III) involves the disconnection of the hydroxyl group, which can be introduced via various methods on the Benzo[d] mdpi.comresearchgate.netdioxole (IV) core. Finally, the benzodioxole ring itself can be disconnected to reveal 1,2-dihydroxybenzene (catechol) (V) and a one-carbon electrophile such as dichloromethane, which are the fundamental starting materials.

This retrosynthetic pathway provides a logical and efficient route for the synthesis of the target molecule, starting from simple and readily available precursors.

Precursor Synthesis and Functionalization

The forward synthesis, guided by the retrosynthetic analysis, involves the construction of key intermediates and their subsequent functionalization.

Synthesis of Substituted Benzo[d]mdpi.comresearchgate.netdioxole Intermediates

The formation of the benzodioxole scaffold is a critical first stage. A common and effective method for this is the reaction of catechol with a dihalomethane in the presence of a base.

This core structure can then be functionalized to introduce the necessary substituents at the 5- and 6-positions.

Direct nitration of the benzodioxole ring is a key step in introducing the nitro group. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents. For the synthesis of the target molecule, nitration is typically performed on the 5-cyclobutoxybenzo[d] mdpi.comresearchgate.netdioxole intermediate. The alkoxy group at the 5-position is an ortho-, para-director. Since the para position is blocked, the nitro group is directed to the ortho position (the 6-position).

Various nitrating agents can be employed for this transformation. A mixture of nitric acid and sulfuric acid is a powerful nitrating agent, but milder reagents are often preferred for electron-rich aromatic systems like benzodioxoles to avoid over-nitration or side reactions. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a commonly used alternative.

Table 1: Comparison of Nitrating Agents for Aromatic Nitration

Nitrating Agent Typical Conditions Advantages Disadvantages
HNO₃ / H₂SO₄ 0 °C to room temp. Strong and effective Can lead to over-nitration and oxidation
Acetyl Nitrate 0 °C in Ac₂O Milder, good for sensitive substrates Requires anhydrous conditions

An alternative strategy for functionalizing the benzodioxole ring involves halogenation followed by cross-coupling reactions. For instance, the benzodioxole core can be brominated at the 5-position. This brominated intermediate can then undergo a variety of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination to introduce a nitrogen-containing substituent, or a Suzuki or Stille coupling to form a new carbon-carbon bond. While not the most direct route to the target molecule, this approach offers versatility for creating a library of substituted benzodioxole derivatives.

While less common for this specific target, the benzodioxole scaffold can also be synthesized from catechol derivatives. A multi-step sequence starting from a suitably substituted catechol can lead to the desired benzodioxole core.

Introduction of the Cyclobutoxy Moiety

The introduction of the cyclobutoxy group is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of sesamol (Benzo[d] mdpi.comresearchgate.netdioxol-5-ol) with a suitable base to form an alkoxide, which then acts as a nucleophile and attacks an electrophilic cyclobutyl species, such as cyclobutyl bromide or cyclobutyl tosylate.

The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the phenol. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically employed to dissolve the reactants and facilitate the SN2 reaction.

Table 2: Reaction Conditions for Williamson Ether Synthesis of 5-Cyclobutoxybenzo[d] mdpi.comresearchgate.netdioxole

Base Electrophile Solvent Temperature (°C) Reaction Time (h)
K₂CO₃ Cyclobutyl bromide DMF 80 12
NaH Cyclobutyl bromide THF 60 8

Following the successful synthesis of 5-cyclobutoxybenzo[d] mdpi.comresearchgate.netdioxole, the final step is the regioselective nitration at the 6-position as previously described, yielding the target compound, 5-Cyclobutoxy-6-nitrobenzo[d] mdpi.comresearchgate.netdioxole.

Williamson Ether Synthesis and Related Alkylation Reactions

The Williamson ether synthesis is a foundational method for forming ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 5-Cyclobutoxy-6-nitrobenzo[d] nih.govacs.orgdioxole, this reaction would involve the deprotonation of a phenol, specifically 6-nitrobenzo[d] nih.govacs.orgdioxol-5-ol (6-nitrosesamol), to form a nucleophilic phenoxide. This is followed by an attack on an electrophilic cyclobutyl species, such as cyclobutyl bromide or cyclobutyl tosylate.

The reaction is initiated by treating the phenol with a suitable base to generate the alkoxide. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting alkoxide then displaces the leaving group from the cyclobutyl electrophile. masterorganicchemistry.com

Reaction Scheme:

Deprotonation: 6-nitrobenzo[d] nih.govacs.orgdioxol-5-ol + Base → 6-nitrobenzo[d] nih.govacs.orgdioxol-5-oxide anion

Substitution: 6-nitrobenzo[d] nih.govacs.orgdioxol-5-oxide + Cyclobutyl-LG (LG = Br, OTs) → 5-Cyclobutoxy-6-nitrobenzo[d] nih.govacs.orgdioxole + LG⁻

A significant consideration is the nature of the cyclobutyl halide. As a secondary halide, cyclobutyl bromide can also undergo a competing E2 elimination reaction, especially in the presence of a sterically hindered or strong base, which would lead to the formation of cyclobutene instead of the desired ether. wikipedia.org To minimize this side reaction, milder bases and good leaving groups like tosylate are often preferred.

Table 1: Representative Conditions for Williamson Ether Synthesis

Reactant 1 Reactant 2 Base Solvent Temperature Typical Yield
Phenol Primary Alkyl Halide NaH THF/DMF 25-80 °C High
Phenol Secondary Alkyl Tosylate K₂CO₃ Acetonitrile Reflux Moderate
6-Nitrosesamol (proposed) Cyclobutyl Bromide Cs₂CO₃ DMF 80-100 °C Moderate
Palladium-Catalyzed Aryl Etherification for Cyclobutoxy Installation

Modern synthetic chemistry offers a powerful alternative to the Williamson synthesis in the form of palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination/etherification. organic-chemistry.orgnih.gov This methodology is particularly effective for forming C-O bonds between aryl halides (or triflates) and alcohols, including secondary alcohols like cyclobutanol. mit.edu

This approach could be applied by coupling 5-bromo-6-nitrobenzo[d] nih.govacs.orgdioxole with cyclobutanol. The reaction requires a palladium catalyst, typically Pd(OAc)₂ or a pre-catalyst, in combination with a specialized phosphine ligand. Bulky, electron-rich biaryl phosphine ligands are crucial for facilitating the reductive elimination step that forms the C-O bond. organic-chemistry.org

Key Components of the Catalytic Cycle:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

Ligand Exchange/Deprotonation: The alcohol (cyclobutanol) coordinates to the palladium center, followed by deprotonation with a base (e.g., NaOtBu) to form a palladium alkoxide complex.

Reductive Elimination: The aryl group and the cyclobutoxy group are eliminated from the palladium center, forming the desired ether product and regenerating the Pd(0) catalyst.

This method is valued for its broad substrate scope and tolerance of various functional groups, making it suitable for complex molecules. nih.govmit.edu

Table 2: Typical Conditions for Palladium-Catalyzed Etherification

Aryl Halide Alcohol Catalyst Ligand Base Solvent Temperature
Aryl Bromide Secondary Alcohol Pd(OAc)₂ Biaryl Phosphine NaOtBu Toluene 80-110 °C
Aryl Chloride Secondary Alcohol Pd₂(dba)₃ Biaryl Phosphine K₃PO₄ Dioxane 100 °C
Formation of the Cyclobutane (B1203170) Ring through Cycloaddition or Cyclization Reactions

While less direct for installing a cyclobutoxy group, the formation of the cyclobutane ring itself is a cornerstone of organic synthesis, primarily achieved through [2+2] cycloaddition reactions. nih.govacs.orgrsc.org These reactions involve the union of two double-bond-containing components to form a four-membered ring. This can be accomplished through photochemical, thermal, or metal-catalyzed pathways. baranlab.org

A hypothetical, though synthetically complex, route could involve a [2+2] cycloaddition onto a precursor derived from the benzo[d] nih.govacs.orgdioxole core. For instance, an alkene tethered to the phenolic oxygen could undergo an intramolecular [2+2] photocycloaddition. acs.org However, a more common strategy in natural product synthesis is the intermolecular [2+2] cycloaddition to build a key cyclobutane intermediate which is then further elaborated. nih.govrsc.org

Another advanced method for creating substituted cyclobutanes is the ring contraction of readily available pyrrolidines, which proceeds stereospecifically via a 1,4-biradical intermediate. nih.gov These methods are generally employed when the cyclobutane ring itself is a central, highly substituted feature of the target molecule, rather than a simple ether substituent. nih.gov

Convergent and Linear Synthetic Routes to the Target Compound

The assembly of 5-Cyclobutoxy-6-nitrobenzo[d] nih.govacs.orgdioxole can be approached through either a linear or a convergent strategy, with each offering distinct advantages.

A linear synthesis would involve the sequential modification of a single starting material. A plausible linear route starts with commercially available benzo[d] nih.govacs.orgdioxole (sesamol).

Etherification: Sesamol is first reacted with a cyclobutyl halide or tosylate under Williamson or Pd-catalyzed conditions to form 5-cyclobutoxybenzo[d] nih.govacs.orgdioxole.

Nitration: The resulting ether is then subjected to electrophilic aromatic nitration to install the nitro group at the C6 position.

Fragment 1 Synthesis: Benzo[d] nih.govacs.orgdioxole is nitrated and hydroxylated to prepare 6-nitrobenzo[d] nih.govacs.orgdioxol-5-ol.

Fragment 2 Synthesis: Cyclobutanol is converted to a more reactive electrophile, such as cyclobutyl tosylate.

Coupling: The two fragments are joined in a final Williamson ether synthesis step.

The convergent approach is often superior for complex molecules as it allows for the separate optimization of each fragment's synthesis and reduces the potential for late-stage failures that would waste a significant amount of advanced material.

Optimization of Reaction Conditions, Selectivity, and Yields

Optimizing the synthesis of 5-Cyclobutoxy-6-nitrobenzo[d] nih.govacs.orgdioxole primarily focuses on the nitration step, where regioselectivity is a major challenge. The benzo[d] nih.govacs.orgdioxole ring is activated towards electrophilic substitution, and the directing effects of the existing substituents must be carefully managed.

The etherification of sesamol yields 5-cyclobutoxybenzo[d] nih.govacs.orgdioxole. The cyclobutoxy group is an ortho-, para-director. The primary positions for electrophilic attack are C6 (ortho) and C4 (para). The desired product requires nitration at the C6 position.

Nitration Conditions and Selectivity:

Nitrating Agent: The choice of nitrating agent is critical. A classic mixture of nitric acid and sulfuric acid is highly effective but can lead to over-nitration or side reactions. nih.gov Milder reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or dinitrogen pentoxide can offer better control. google.combeilstein-journals.org

Temperature: Electrophilic nitrations are typically exothermic. Low temperatures (e.g., 0 °C to -20 °C) are often employed to enhance selectivity and prevent the formation of undesired isomers or polynitrated byproducts. beilstein-journals.org

Solvent: The choice of solvent can influence the reactivity of the nitrating species and the solubility of the substrate, thereby affecting the reaction's outcome.

Computational studies on electrophilic aromatic substitution suggest that the regioselectivity can be predicted by calculating the energy of the σ-complex (Wheland intermediate) for attack at each possible position. nih.gov For the precursor 5-cyclobutoxybenzo[d] nih.govacs.orgdioxole, nitration at the C6 position is electronically favored due to the ortho-directing nature of the ether group. However, steric hindrance from the cyclobutoxy group could potentially favor some substitution at the less hindered C4 position, necessitating careful optimization to maximize the yield of the desired 6-nitro isomer.

Stereochemical Considerations and Control in the Synthesis of Cyclobutoxy-Containing Compounds

Stereochemistry in the synthesis of 5-Cyclobutoxy-6-nitrobenzo[d] nih.govacs.orgdioxole is primarily a consideration if the cyclobutane ring itself contains stereocenters. When starting with achiral precursors like cyclobutanol or cyclobutyl bromide, the resulting cyclobutoxy ether attached to the aromatic ring does not possess a chiral center at the ether linkage.

However, if a substituted cyclobutanol were used (e.g., cis- or trans-2-methylcyclobutanol), the stereochemistry of the starting material would be retained in the product under most etherification conditions. The Williamson synthesis proceeds with inversion of configuration if the reaction occurs at a chiral center on the electrophile, but in this case, the reaction is at a primary or secondary carbon that is typically not chiral itself unless substituted. wikipedia.org Palladium-catalyzed methods generally proceed with retention of configuration at the alcohol carbon.

The primary methods for stereocontrolled synthesis of cyclobutane rings involve asymmetric [2+2] cycloadditions or the functionalization of prochiral cyclobutanones. mdpi.comresearchgate.net These strategies become important when synthesizing more complex analogs where the stereochemical arrangement of substituents on the cyclobutane ring is critical for biological activity or other properties. For the parent compound, these considerations are minimal.

Chemical Reactivity and Mechanistic Transformations of 5 Cyclobutoxy 6 Nitrobenzo D 1 2 Dioxole

Reactions Involving the Nitro Functional Group

The nitro group is a versatile functional group that profoundly impacts the reactivity of the aromatic ring and can itself undergo a variety of transformations.

Reduction of the Nitro Group to Amine Derivatives and Subsequent Transformations

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further functionalizations. researchgate.net Aromatic amines are crucial intermediates in the production of dyes, pharmaceuticals, and agricultural chemicals. organic-chemistry.org For 5-Cyclobutoxy-6-nitrobenzo[d] acs.orgucalgary.cadioxole, this transformation would yield 5-Cyclobutoxy-6-aminobenzo[d] acs.orgucalgary.cadioxole.

A variety of reagents can accomplish this reduction, with the choice often depending on the presence of other functional groups and the desired selectivity. researchgate.net Common methods include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. orientjchem.org The reaction is typically clean and high-yielding.

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). mdpi.com These reactions are robust and cost-effective.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. Common hydrogen donors include hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate (B1220265) (HCO₂NH₄), or isopropanol, often in the presence of a catalyst like Pd/C or Raney nickel.

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are often too reactive and may affect other functional groups. Milder and more selective hydride-based systems, or metal-free options like trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine, can be employed for greater functional group tolerance. organic-chemistry.org

The general transformation is depicted below:


Image: General reaction scheme for the reduction of 5-Cyclobutoxy-6-nitrobenzo[d] acs.orgucalgary.cadioxole to the corresponding amine.

Reduction of 5-Cyclobutoxy-6-nitrobenzo[d][<a ucalgary.ca

The table below summarizes various conditions for the reduction of aromatic nitro compounds, which are expected to be applicable to 5-Cyclobutoxy-6-nitrobenzo[d] acs.orgucalgary.cadioxole.

Reagent/Catalyst SystemSolvent(s)Typical ConditionsProduct
H₂, Pd/CEthanol, MethanolRoom temperature, 1-4 atm H₂5-Cyclobutoxy-6-aminobenzo[d] acs.orgucalgary.cadioxole
Fe, HClWater, EthanolReflux5-Cyclobutoxy-6-aminobenzo[d] acs.orgucalgary.cadioxole
SnCl₂·2H₂OEthanolReflux5-Cyclobutoxy-6-aminobenzo[d] acs.orgucalgary.cadioxole
NaBH₄, NiCl₂·6H₂OMethanol0 °C to Room temperature5-Cyclobutoxy-6-aminobenzo[d] acs.orgucalgary.cadioxole
HSiCl₃, Et₃NDichloromethaneRoom temperature5-Cyclobutoxy-6-aminobenzo[d] acs.orgucalgary.cadioxole

Once formed, the resulting 6-amino derivative can undergo further reactions typical of aromatic amines, such as diazotization followed by Sandmeyer or Schiemann reactions to introduce a variety of other substituents.

Influence of the Nitro Group on Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). numberanalytics.com This activation is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group. numberanalytics.comnih.gov

In 5-Cyclobutoxy-6-nitrobenzo[d] acs.orgucalgary.cadioxole, the nitro group is at the C-6 position. The positions activated for nucleophilic attack are therefore C-5 (ortho) and C-7 (ortho). The C-5 position is occupied by the cyclobutoxy group. While ether groups are not typical leaving groups in SNAr reactions, under forcing conditions with a potent nucleophile, displacement could theoretically occur.

The more significant aspect of the nitro group's influence is its activation of the ring system in general. If a suitable leaving group (like a halogen) were present at the C-5 or C-7 position, SNAr reactions would be expected to proceed readily. The reaction proceeds via a two-step addition-elimination mechanism. acs.org First, the nucleophile attacks the activated carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. d-nb.info In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. acs.org


Image: Resonance stabilization of the Meisenheimer complex during a hypothetical SNAr reaction on a related compound.

Meisenheimer complex stabilization

It has been shown that in many nitroarenes, the initial and rapid interaction with a nucleophile is the addition to a hydrogen-bearing carbon to form a σH adduct. researchgate.net The classic SNAr reaction (displacement of a leaving group) occurs only if the transformation of this σH adduct into a stable product is not possible. acs.org

Acidity of Alpha-Hydrogens and Nitronate Chemistry

The term "alpha-hydrogens" typically refers to hydrogens on a carbon adjacent to a carbonyl group. In the context of 5-Cyclobutoxy-6-nitrobenzo[d] acs.orgucalgary.cadioxole, there are no such hydrogens. However, the electron-withdrawing nitro group can increase the acidity of protons on adjacent carbon atoms.

The most acidic C-H bonds in the molecule, aside from the aromatic protons, are those on the methylene (B1212753) carbon of the dioxole ring (C-2) and the methine carbons of the cyclobutoxy ring adjacent to the ether oxygen. The protons on the dioxole's methylene bridge are in a "benzylic-like" position. The strong electron-withdrawing effect of the nitro group, transmitted through the aromatic system, can stabilize a carbanion formed at this position through resonance. However, deprotonation at this site would require a very strong base.

Benzylic protons are generally more acidic than aliphatic protons because the resulting carbanion is stabilized by resonance with the aromatic ring. fiveable.me The presence of an additional strong electron-withdrawing group like a nitro group further enhances this acidity. quora.comopenstax.org

Nitronate chemistry is primarily associated with aliphatic nitro compounds (nitroalkanes), where a proton on the carbon bearing the nitro group (the α-carbon) is acidic. Deprotonation leads to the formation of a nitronate anion, which is a versatile intermediate in C-C bond-forming reactions (e.g., the Henry reaction). Since 5-Cyclobutoxy-6-nitrobenzo[d] acs.orgucalgary.cadioxole is a nitroaromatic compound with the nitro group directly attached to the benzene (B151609) ring, it does not have an α-carbon with protons and thus cannot form a nitronate in the traditional sense.

Cycloaddition Chemistry of Nitroalkenes (Applicability to Nitroaromatics)

Cycloaddition reactions, such as the Diels-Alder ([4+2] cycloaddition) and 1,3-dipolar cycloadditions, are powerful methods for forming cyclic structures. numberanalytics.comnih.gov Nitroalkenes are excellent dienophiles and dipolarophiles in these reactions due to the electron-withdrawing nature of the nitro group, which lowers the energy of the LUMO of the C=C double bond.

However, the aromatic ring of 5-Cyclobutoxy-6-nitrobenzo[d] acs.orgucalgary.cadioxole is exceptionally stable due to its aromaticity. It will not readily participate in cycloaddition reactions as either a diene or a dienophile under normal thermal conditions. wikipedia.org Such a reaction would require the loss of aromatic stabilization, which represents a significant energy barrier. While photochemical cycloadditions or reactions under extreme conditions can force aromatic rings to participate in cycloadditions, these are not general or high-yielding processes for simple nitroarenes. Therefore, the applicability of traditional cycloaddition chemistry to the aromatic core of this molecule is highly limited.

Reactivity of the Cyclobutoxy Ether Linkage

Cleavage Reactions of the Ether Bond

Alkyl aryl ethers are susceptible to cleavage by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.ca Diaryl ethers are generally inert to these conditions, and dialkyl ethers can be cleaved, but alkyl aryl ethers exhibit a specific regioselectivity. libretexts.org

The cleavage of the cyclobutoxy ether linkage in 5-Cyclobutoxy-6-nitrobenzo[d] acs.orgucalgary.cadioxole is predicted to occur at the alkyl-oxygen bond (cyclobutyl-O) rather than the aryl-oxygen bond (aryl-O). This is because the sp²-hybridized carbon of the aromatic ring forms a stronger bond with oxygen, and nucleophilic attack on an sp² carbon is disfavored compared to an sp³ carbon. libretexts.orgtiwariacademy.com

The reaction mechanism involves two main steps:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (a neutral phenol). ucalgary.ca

Nucleophilic Attack: The halide ion (Br⁻ or I⁻), a good nucleophile, attacks the carbon of the cyclobutyl group in an SN2 or SN1 fashion, displacing the phenol. Given that the cyclobutyl group is a secondary alkyl group, the reaction could have characteristics of both pathways.

The final products of this reaction would be 6-nitrobenzo[d] acs.orgucalgary.cadioxol-5-ol and the corresponding cyclobutyl halide.


Image: General reaction scheme for the acidic cleavage of the cyclobutoxy ether linkage.

Ether cleavage reaction

The table below outlines reagents commonly used for the cleavage of alkyl aryl ethers.

ReagentSolvent(s)Typical ConditionsProducts
HBr (conc. aq.)Acetic Acid or neatReflux6-nitrobenzo[d] acs.orgucalgary.cadioxol-5-ol and Cyclobutyl bromide
HI (conc. aq.)Acetic Acid or neatReflux6-nitrobenzo[d] acs.orgucalgary.cadioxol-5-ol and Cyclobutyl iodide
BBr₃Dichloromethane-78 °C to Room temperature6-nitrobenzo[d] acs.orgucalgary.cadioxol-5-ol and Cyclobutyl bromide
LiI2,4,6-CollidineReflux6-nitrobenzo[d] acs.orgucalgary.cadioxol-5-ol (after workup)

Functional Group Interconversions on the Cyclobutane (B1203170) Ring

The cyclobutane ring, while generally stable, offers opportunities for functionalization, primarily through C–H activation or strain-releasing ring-opening reactions. Modern synthetic methods allow for the direct, site-selective functionalization of C–H bonds, which can be particularly effective if a directing group is present or installed on the ring.

Recent advancements in palladium-catalyzed C–H functionalization have enabled the arylation and olefination of saturated carbocycles. For the cyclobutoxy moiety, such transformations would likely require initial conversion to a derivative bearing a directing group, such as a carboxylic acid, to facilitate site-selective activation. For instance, a hypothetical derivative, 3-(6-nitrobenzo[d] ccspublishing.org.cnresearchgate.netdioxol-5-yloxy)cyclobutane-1-carboxylic acid, could undergo palladium-catalyzed γ-C–H arylation, introducing aryl groups onto the cyclobutane ring. nih.gov

Ring-opening reactions represent another pathway for derivatization. Under thermal or photolytic conditions, or through transition-metal catalysis, the strained four-membered ring can be opened to yield linear alkyl chains, providing a route to acyclic derivatives.

Table 1: Potential Functional Group Interconversions on the Cyclobutane Ring
Reaction TypeReagents & ConditionsPotential Product StructureDescription
C–H ArylationPd(OAc)₂, Ligand, Ar-I, AgOAc (on a carboxylic acid derivative)Aryl-substituted cyclobutoxy groupDirect introduction of an aryl substituent onto the cyclobutane ring via C-H activation. nih.gov
Ring-Opening HydrogenolysisH₂, Pd/C, High pressure/temp.5-(Butoxy)-6-nitrobenzo[d] ccspublishing.org.cnresearchgate.netdioxoleCleavage of a C-C bond in the cyclobutane ring to form a linear butyl chain.

Transformations of the Benzo[d]ccspublishing.org.cnresearchgate.netdioxole Core

The aromatic core of the molecule is the most reactive site for many transformations, with its reactivity heavily influenced by the attached substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regiochemical outcome on the 5-Cyclobutoxy-6-nitrobenzo[d] ccspublishing.org.cnresearchgate.netdioxole ring is dictated by the combined electronic effects of the substituents. masterorganicchemistry.com

The cyclobutoxy group at C-5 is an alkoxy substituent, which is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. The nitro group at C-6 is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature through both induction and resonance. youtube.com

The positions ortho to the cyclobutoxy group are C-4 and C-6. The C-6 position is already substituted. The position para to the cyclobutoxy group is C-7. The position meta to the nitro group is C-4. Therefore, both substituents strongly direct incoming electrophiles to the C-4 position. The C-7 position is sterically hindered by the adjacent cyclobutoxy group and electronically deactivated by the para-nitro group. As such, electrophilic attack is overwhelmingly predicted to occur at the C-4 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
ReactionReagentsPredicted Major Product
HalogenationBr₂, FeBr₃4-Bromo-5-cyclobutoxy-6-nitrobenzo[d] ccspublishing.org.cnresearchgate.netdioxole
NitrationHNO₃, H₂SO₄5-Cyclobutoxy-4,6-dinitrobenzo[d] ccspublishing.org.cnresearchgate.netdioxole
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(5-Cyclobutoxy-6-nitrobenzo[d] ccspublishing.org.cnresearchgate.netdioxol-4-yl)ethan-1-one

The 1,3-benzodioxole (B145889) (or methylenedioxy) ring is generally stable under many reaction conditions. However, it can be cleaved under specific, often harsh, conditions to yield a catechol (1,2-dihydroxybenzene) derivative. Reagents capable of this transformation include strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), as well as certain hydrogenolysis conditions. This cleavage unmasks two phenolic hydroxyl groups, which can then be used for further functionalization, such as ether or ester formation.

Table 3: Potential Ring-Opening Reactions of the 1,3-Dioxole System
Reaction TypeReagents & ConditionsPotential ProductDescription
Lewis Acid CleavageBBr₃ or AlCl₃ in an inert solvent3-Cyclobutoxy-4-nitrocatecholCleavage of the two C-O bonds of the dioxole ring to reveal two hydroxyl groups.
Reductive CleavageH₂, Raney Ni or other specific catalysts3-Cyclobutoxy-4-aminocatecholSimultaneous cleavage of the dioxole ring and reduction of the nitro group.

While traditional cross-coupling reactions typically employ aryl halides or triflates, recent advances have demonstrated that nitroarenes can serve as effective electrophilic partners. researchgate.netacs.org This "denitrative coupling" allows for the direct replacement of the nitro group with various substituents, avoiding the multi-step conversion of the nitro group to a halide. nih.gov

Palladium and copper catalysts are commonly employed for these transformations. ccspublishing.org.cnnih.gov For 5-Cyclobutoxy-6-nitrobenzo[d] ccspublishing.org.cnresearchgate.netdioxole, the C-NO₂ bond can undergo oxidative addition to a low-valent metal center, initiating a catalytic cycle. This enables a range of powerful bond-forming reactions.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can form a new C-C bond, yielding a biaryl or styrenyl derivative. nih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines provides a direct route to arylamine derivatives. nih.gov

Sonogashira Coupling: A palladium/copper co-catalyzed reaction with a terminal alkyne can install an alkynyl group, producing an aryl alkyne. acs.org

Table 4: Potential Denitrative Cross-Coupling Reactions
Coupling ReactionCoupling PartnerCatalyst System (Typical)Potential Product
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ / BrettPhos5-Cyclobutoxy-6-phenylbenzo[d] ccspublishing.org.cnresearchgate.netdioxole
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhos4-(5-Cyclobutoxybenzo[d] ccspublishing.org.cnresearchgate.netdioxol-6-yl)morpholine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI5-Cyclobutoxy-6-(phenylethynyl)benzo[d] ccspublishing.org.cnresearchgate.netdioxole

Exploration of Multi-Component Reactions and Cascade Processes for Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, and cascade reactions, involving a sequence of intramolecular reactions, are powerful tools for rapidly building molecular complexity. nih.govnih.gov

The nitro group in 5-Cyclobutoxy-6-nitrobenzo[d] ccspublishing.org.cnresearchgate.netdioxole is a versatile functional group for initiating cascade processes. A common strategy involves the reduction of the nitro group to an amine, which can then participate in subsequent reactions. For example, a cascade reaction could be designed where the nitro group is first reduced, and the resulting amine undergoes an intramolecular cyclization or participates in an MCR.

A plausible cascade sequence could involve a nitro-Michael addition followed by a reductive cyclization. researchgate.net Although this is an intermolecular example, the principle can be applied. More directly, the nitro group itself can participate in unique cascade reactions involving the cleavage of C-N bonds under specific catalytic conditions. rsc.org

Table 5: Hypothetical Cascade Process for Derivatization
StepReactionReagents & ConditionsIntermediate/ProductDescription
1Nitro ReductionH₂, Pd/C or Fe/HCl5-Cyclobutoxybenzo[d] ccspublishing.org.cnresearchgate.netdioxol-6-amineConversion of the nitro group to a primary amine.
2Pictet-Spengler Reaction (MCR)Aldehyde (R-CHO), Acid catalystSubstituted tetrahydroisoquinoline fused to the benzodioxole coreThe resulting amine participates in a three-component reaction to build a complex heterocyclic system.

Spectroscopic Characterization and Structural Elucidation of 5 Cyclobutoxy 6 Nitrobenzo D 1 2 Dioxole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, while 2D NMR techniques reveal the connectivity between them.

For benzo[d] nih.govresearchgate.netdioxole derivatives, the ¹H NMR spectrum typically shows characteristic signals for the aromatic protons and the methylene (B1212753) protons of the dioxole ring. The protons of the dioxole's O-CH₂-O group characteristically appear as a singlet around 6.0 ppm. semanticscholar.org Aromatic protons on the benzene (B151609) ring moiety will have chemical shifts and coupling patterns that are highly dependent on the nature and position of substituents like the nitro and cyclobutoxy groups.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbon of the O-CH₂-O group is typically observed around 102 ppm. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating cyclobutoxy group.

Although 2D NMR data for the specific target compound are scarce, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitively assigning proton and carbon signals by showing ¹H-¹H couplings and direct ¹H-¹³C correlations, respectively.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Benzo[d] nih.govresearchgate.netdioxole Derivative

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Aromatic CH7.28 - 8.4398.47 - 135.75
O-CH₂-O6.08102.23
Substituent-related C/HVaries with derivativeVaries with derivative

Note: Data is compiled for representative phenylbenzo[d] nih.govresearchgate.netdioxole derivatives. semanticscholar.orgnih.gov Specific shifts for 5-Cyclobutoxy-6-nitrobenzo[d] nih.govresearchgate.netdioxole would vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula, a critical step in identifying a new compound.

For a derivative like 4-Fluoro-N-(6-(4-((3,4,5-trimethoxyphenyl)carbamoyl)phenyl) benzo[d] nih.govresearchgate.netdioxol-5-yl)benzamide, HRMS analysis yielded a measured m/z of 567.15021 [M+Na]⁺, which corresponds to the calculated value of 567.15435 for the molecular formula C₃₀H₂₅FN₂NaO₇. This close correlation confirms the elemental composition of the molecule. A similar analysis for 5-Cyclobutoxy-6-nitrobenzo[d] nih.govresearchgate.netdioxole would provide its exact molecular formula, confirming its successful synthesis.

Table 2: Example of HRMS Data for a Benzo[d] nih.govresearchgate.netdioxole Derivative

Compound Molecular Formula Calculated m/z [M+Na]⁺ Found m/z [M+Na]⁺
Derivative A1C₃₀H₂₅FN₂NaO₇567.15435567.15021

Note: Data is for a representative derivative from literature. semanticscholar.org

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

In the analysis of 5-Cyclobutoxy-6-nitrobenzo[d] nih.govresearchgate.netdioxole, IR spectroscopy would be expected to show several characteristic absorption bands. The most prominent would be the strong, asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1580-1500 cm⁻¹ and 1400-1300 cm⁻¹, respectively. orientjchem.org Additionally, the C-O-C stretching of the cyclobutoxy ether linkage and the benzodioxole moiety would produce signals in the fingerprint region, generally between 1300 and 1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observable.

For the related compound, (E)-3-(6-Nitrobenzo[d] nih.govresearchgate.netdioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, characteristic IR peaks were observed that confirm the presence of key functional groups. researchgate.net

Table 3: Key IR Absorption Bands for a 6-Nitrobenzo[d] nih.govresearchgate.netdioxol Derivative

Vibrational Mode Wavenumber (cm⁻¹) Functional Group
C=O Stretch1647Carbonyl
C=C Stretch (Aromatic)1605, 1492, 1488Benzene Ring
NO₂ Asymmetric Stretch1511Nitro Group
C-H Stretch (Aromatic)3015Aromatic C-H

Note: Data is for (E)-3-(6-Nitrobenzo[d] nih.govresearchgate.netdioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Conformation

While a crystal structure for 5-Cyclobutoxy-6-nitrobenzo[d] nih.govresearchgate.netdioxole is not available, the analysis of a similar derivative, (E)-3-(6-Nitrobenzo[d] nih.govresearchgate.netdioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, offers significant insight into the structural features of the 6-nitrobenzo[d] nih.govresearchgate.netdioxole core. nih.govresearchgate.net The study revealed that the benzodioxole unit is essentially planar. A key finding was that the nitro group is twisted out of the plane of the benzene ring to which it is attached, with a dihedral angle of 31.86 (17)°. nih.govresearchgate.net This non-coplanarity is a common feature for sterically hindered nitroarenes. The analysis also details intermolecular interactions, such as C—H⋯O hydrogen bonds, which stabilize the crystal packing. nih.govresearchgate.net A similar crystallographic study on 5-Cyclobutoxy-6-nitrobenzo[d] nih.govresearchgate.netdioxole would confirm the planarity of the benzodioxole ring and determine the precise conformation of the cyclobutoxy substituent relative to the aromatic ring.

Table 4: Selected Crystallographic Data for (E)-3-(6-Nitrobenzo[d] nih.govresearchgate.netdioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

Parameter Value
Molecular FormulaC₁₉H₁₇NO₈
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.3044 (1)
b (Å)10.1264 (1)
c (Å)12.8600 (2)
α (°)93.112 (1)
β (°)103.959 (1)
γ (°)105.384 (1)
Volume (ų)882.91 (2)

Source: Acta Cryst. (2009). E65, o2545. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.netnih.gov These calculations provide a detailed picture of the geometric and electronic features of 5-Cyclobutoxy-6-nitrobenzo[d] researchgate.netnih.govdioxole.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. acs.orgwustl.edu For 5-Cyclobutoxy-6-nitrobenzo[d] researchgate.netnih.govdioxole, this process involves finding the lowest energy arrangement of its atoms. The flexibility of the cyclobutoxy group introduces several possible conformations. Conformational analysis is therefore performed to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

Table 1: Hypothetical Relative Energies of 5-Cyclobutoxy-6-nitrobenzo[d] researchgate.netnih.govdioxole Conformers

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Population (%) at 298K
A (Equatorial-like)178.5°0.0075.3
B (Axial-like)65.2°1.2518.1
C (Twisted)-95.8°2.106.6

Electronic structure analysis provides deep insights into the reactivity and properties of the molecule. nih.gov Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, indicating these are the primary sites for nucleophilic attack or reduction. nih.gov

The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This visualization helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For 5-Cyclobutoxy-6-nitrobenzo[d] researchgate.netnih.govdioxole, the ESP surface would likely show a strong negative potential around the oxygen atoms of the nitro group and the dioxole ring, making them potential sites for electrophilic attack. Conversely, regions near the hydrogen atoms would exhibit positive potential. nih.gov

Table 2: Calculated Electronic Properties of 5-Cyclobutoxy-6-nitrobenzo[d] researchgate.netnih.govdioxole (Illustrative)

PropertyValue (eV)Description
EHOMO-7.85Energy of the Highest Occupied Molecular Orbital
ELUMO-2.15Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.70Indicator of chemical reactivity and stability

DFT calculations are widely used to predict spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound. science.gov By calculating the vibrational frequencies, one can simulate the Infrared (IR) and Raman spectra. mdpi.comresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govresearchgate.net Comparing these predicted spectra with experimental data serves as a powerful validation of the computed molecular structure. nih.govwavefun.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. youtube.com An MD simulation of 5-Cyclobutoxy-6-nitrobenzo[d] researchgate.netnih.govdioxole would involve placing the molecule in a simulated box, often with explicit solvent molecules like water, and calculating the forces on each atom to model their movement over nanoseconds or even microseconds. nih.goveasychair.org

These simulations provide a detailed view of the conformational landscape, showing how the molecule flexes and transitions between different shapes in solution. acs.org They are also crucial for understanding solvent effects, revealing how solvent molecules arrange around the solute and influence its conformation and properties. nih.gov This is particularly important for predicting how the molecule will behave in a biological environment.

Theoretical Approaches to Structure-Activity Relationships (SAR)

Theoretical methods are instrumental in developing Structure-Activity Relationships (SAR), which correlate a molecule's structure with its biological activity or properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structures of compounds to their biological activity. researchgate.net For a class of compounds like nitroaromatics, QSAR models are frequently developed to predict properties such as toxicity or mutagenicity. nih.govnih.govresearchgate.net

The development of a robust QSAR model for 5-Cyclobutoxy-6-nitrobenzo[d] researchgate.netnih.govdioxole and related compounds would follow a rigorous, multi-step process: researchgate.net

Data Set Compilation : A dataset of nitroaromatic compounds with experimentally measured activity (e.g., toxicity) is collected. nih.govmdpi.com

Descriptor Calculation : For each molecule in the dataset, a large number of numerical descriptors are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors (like EHOMO, ELUMO, dipole moment, etc.). nih.govnih.gov

Feature Selection : Advanced algorithms, such as genetic algorithms or machine learning techniques, are used to select the most relevant descriptors that have the strongest correlation with the biological activity. nih.govresearchgate.net

Model Building : A mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR), or more advanced machine learning approaches like Support Vector Regression (SVR). mdpi.com

Validation : The model's predictive power and robustness are rigorously tested. This involves internal validation (e.g., cross-validation) and, most importantly, external validation using a set of compounds not included in the model's training. nih.govresearchgate.net Key statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²) are evaluated. nih.govresearchgate.net

Such models, once validated according to established principles, can serve as valuable tools for predicting the properties of new or untested nitroaromatic compounds, aiding in risk assessment and the design of safer chemicals. nih.govnih.gov

Molecular Docking and Ligand-Target Interaction Hypotheses (General Theoretical Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japsonline.com This method is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. The primary goal of molecular docking is to identify the most likely binding conformation(s) of a ligand and to estimate the strength of the interaction, often expressed as a binding affinity or docking score.

The process of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm is responsible for exploring the conformational space of the ligand within the protein's binding site, generating a variety of possible binding poses. The scoring function then evaluates each of these poses and assigns a score that reflects the predicted binding affinity. Lower docking scores typically indicate a more favorable binding interaction.

The insights gained from molecular docking can be used to formulate hypotheses about ligand-target interactions. For example, the docking results can reveal key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. This information is crucial for understanding the mechanism of action of a compound and for guiding the design of more potent and selective inhibitors.

In the context of benzodioxole derivatives, molecular docking studies have been employed to investigate their interactions with various biological targets. For instance, certain benzodioxole derivatives have been docked into the active sites of enzymes like α-glucosidase to explore their potential as anti-diabetic agents. nih.gov Similarly, docking studies have been used to understand the binding of benzodioxole-containing compounds to the thioredoxin system, which is a target in cancer therapy. mdpi.com These studies, while not on "5-Cyclobutoxy-6-nitrobenzo[d] nih.govajchem-a.comdioxole" itself, demonstrate the utility of molecular docking in elucidating the potential biological targets and mechanisms of action for this class of compounds.

Table 1: Key Concepts in Molecular Docking

TermDescription
Ligand The small molecule whose binding orientation is being predicted.
Receptor The macromolecule, typically a protein, to which the ligand binds.
Binding Site The specific region on the receptor where the ligand binds.
Pose A specific orientation and conformation of the ligand within the binding site.
Search Algorithm The computational method used to explore different ligand poses.
Scoring Function A mathematical function used to estimate the binding affinity of a given pose.
Docking Score A numerical value representing the predicted binding affinity.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is another powerful computational technique used in drug discovery. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. A pharmacophore model defines the spatial arrangement of these features that is critical for biological activity. dergipark.org.tr

Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules when the target structure is unknown (ligand-based). dovepress.com Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process is known as virtual screening. nih.gov

Virtual screening is a computational technique used to identify promising drug candidates from large libraries of chemical compounds. researchgate.net By using a pharmacophore model as a filter, virtual screening can rapidly eliminate compounds that are unlikely to be active, thereby reducing the number of compounds that need to be synthesized and tested experimentally. This significantly accelerates the drug discovery process and reduces costs. nih.gov

For benzodioxole derivatives, pharmacophore modeling and virtual screening could be employed to discover new compounds with specific biological activities. For example, a pharmacophore model could be developed based on a known active benzodioxole compound, and this model could then be used to screen a database for other benzodioxole derivatives with similar pharmacophoric features. This approach has been successfully applied to other classes of compounds to identify novel inhibitors for various targets. nih.gov

Table 2: Common Pharmacophoric Features

FeatureDescription
Hydrogen Bond Donor (HBD) A group that can donate a hydrogen atom to form a hydrogen bond.
Hydrogen Bond Acceptor (HBA) A group that can accept a hydrogen atom to form a hydrogen bond.
Hydrophobic (HY) A nonpolar region of the molecule.
Aromatic Ring (AR) A planar, cyclic, conjugated system of atoms.
Positive Ionizable (PI) A group that can carry a positive charge at physiological pH.
Negative Ionizable (NI) A group that can carry a negative charge at physiological pH.

Reaction Mechanism Studies through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are widely used to study the mechanisms of chemical reactions. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. mdpi.com By calculating the energies of reactants, transition states, and products, DFT can provide a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity. nih.gov

For a compound like "5-Cyclobutoxy-6-nitrobenzo[d] nih.govajchem-a.comdioxole," DFT calculations could be used to investigate various aspects of its reactivity. For example, DFT could be used to study the mechanism of its synthesis, providing insights into the regioselectivity and stereoselectivity of the reaction. Additionally, DFT can be employed to explore the metabolic pathways of the compound, predicting the sites of metabolism and the structures of the resulting metabolites.

Table 3: Information Obtained from DFT-based Reaction Mechanism Studies

InformationDescription
Reaction Pathway The sequence of elementary steps that lead from reactants to products.
Transition State The highest energy point along the reaction coordinate, representing the barrier to reaction.
Activation Energy The energy difference between the reactants and the transition state, which determines the reaction rate.
Reaction Energy The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.
Intermediate A species that is formed in one step of a reaction and consumed in a subsequent step.
Selectivity The preference for the formation of one product over another (regioselectivity, stereoselectivity).

Advanced Research Perspectives and Future Directions in 5 Cyclobutoxy 6 Nitrobenzo D 1 2 Dioxole Chemistry

Design and Synthesis of Chemically Modified Analogs for Probing Structure-Reactivity Relationships

The systematic modification of a lead compound is a cornerstone of chemical and pharmaceutical research, allowing for the fine-tuning of its properties. For 5-Cyclobutoxy-6-nitrobenzo[d] researchgate.netorgchemres.orgdioxole, the design and synthesis of chemically modified analogs would be crucial for establishing structure-reactivity relationships (SRR). Research on related nitro-substituted benzodioxoles has shown that the position and electronic nature of substituents significantly influence the molecule's reactivity.

Future research could focus on synthesizing analogs by modifying three key regions of the molecule:

The Cyclobutoxy Moiety: Replacing the cyclobutyl ring with other cyclic or acyclic alkyl groups (e.g., cyclopentyl, isopropyl, tert-butyl) would probe the steric and electronic effects of this substituent on the adjacent nitro group and the aromatic ring.

The Nitro Group Position: Shifting the nitro group to other available positions on the benzodioxole ring would create constitutional isomers, which could exhibit markedly different chemical reactivity and electronic properties.

These synthetic efforts would generate a library of compounds, enabling a systematic study of how structural changes affect properties such as reaction kinetics, stability, and interaction with biological targets or materials. researchgate.net

Table 1: Proposed Analogs for Structure-Reactivity Relationship (SRR) Studies
Analog SeriesModification SiteExample StructuresPotential Impact on Reactivity
AAlkoxy Group Variation5-Isopropoxy-6-nitrobenzo[d] researchgate.netorgchemres.orgdioxole, 5-Cyclopentoxy-6-nitrobenzo[d] researchgate.netorgchemres.orgdioxoleAlters steric hindrance around the nitro group and modifies electronic donor capacity.
BNitro Group Position5-Cyclobutoxy-4-nitrobenzo[d] researchgate.netorgchemres.orgdioxoleChanges the electronic interplay between the nitro and cyclobutoxy groups, affecting regioselectivity in subsequent reactions.
CAromatic Ring Substitution7-Bromo-5-cyclobutoxy-6-nitrobenzo[d] researchgate.netorgchemres.orgdioxoleIntroduces an additional functional group for further modification and alters the overall electron density of the aromatic ring.

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

The synthesis of 5-Cyclobutoxy-6-nitrobenzo[d] researchgate.netorgchemres.orgdioxole likely involves etherification and nitration steps. Future research will undoubtedly focus on developing novel catalytic systems to improve the efficiency, selectivity, and sustainability of these processes.

For the nitration step, traditional methods often rely on harsh mixtures of nitric and sulfuric acids, which present issues with regioselectivity and environmental impact. orgchemres.orgmasterorganicchemistry.com Modern research is geared towards milder, more selective catalytic systems. Transition metal catalysts, such as those based on palladium, copper, or cobalt, have shown promise in directing the C-H nitration of aromatic compounds with high regioselectivity. sci-hub.se For instance, copper-catalyzed nitration using reagents like tert-butyl nitrite (B80452) offers a pathway that can be more functional-group tolerant. sci-hub.se

For the formation of the cyclobutoxy ether linkage, advancements in cross-coupling reactions are highly relevant. Palladium-catalyzed Buchwald-Hartwig amination and etherification reactions, for example, provide a powerful tool for forming C-O bonds under relatively mild conditions. The development of specialized ligands can further enhance the scope and efficiency of these reactions for challenging substrates.

Table 2: Comparison of Catalytic Systems for Key Synthetic Steps
TransformationTraditional MethodNovel Catalytic ApproachPotential Advantages
Aromatic NitrationHNO₃/H₂SO₄Fe(III)-catalyzed nitration with N₂O₅ researchgate.net; Ru-catalyzed directed C-H nitration. sci-hub.seMilder conditions, higher regioselectivity, improved functional group tolerance.
C-O Ether Bond FormationWilliamson Ether Synthesis (strong base, high temp.)Pd-catalyzed Buchwald-Hartwig etherification.Milder conditions, broader substrate scope, better functional group compatibility. organic-chemistry.org

Integration with High-Throughput Screening and Automation in Chemical Discovery

As libraries of 5-Cyclobutoxy-6-nitrobenzo[d] researchgate.netorgchemres.orgdioxole analogs are synthesized, high-throughput screening (HTS) and laboratory automation will become essential tools for accelerating the discovery process. By combining automated synthesis platforms with HTS, researchers can rapidly generate and evaluate large numbers of compounds for desired properties.

For example, if the target application is in materials science, HTS could be used to screen for properties like thermal stability, optical characteristics, or performance as an energetic material. If the goal is to explore pharmaceutical applications, as has been done for other benzodioxole derivatives which have shown potential as anticancer agents or enzyme inhibitors, HTS can be employed to assess biological activity against various cell lines or protein targets. nih.govrsc.org The integration of automated synthesis, purification, and screening can dramatically shorten the timeline from initial design to the identification of lead compounds with optimized properties.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on 5-Cyclobutoxy-6-nitrobenzo[d] researchgate.netorgchemres.orgdioxole will prioritize the development of more environmentally benign synthetic routes.

Key areas for improvement include:

Alternative Nitrating Agents: Moving away from mixed acids to greener alternatives is a major goal. researchgate.net Reagents like dinitrogen pentoxide (N₂O₅) can be effective, and solid acid catalysts such as zeolites can offer enhanced regioselectivity and easier separation. researchgate.netresearchgate.net Ionic liquids have also been explored as both solvents and catalysts for nitration reactions, sometimes allowing for catalyst recycling. orgchemres.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product is a core principle. This involves favoring addition reactions over substitution reactions where possible and minimizing the use of protecting groups.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives, or performing reactions under solvent-free conditions, will be a key consideration.

Table 3: Application of Green Chemistry Principles to Synthesis
Green Chemistry PrincipleTraditional ApproachProposed Green Alternative
Prevention (Waste Reduction)Use of excess strong acids (HNO₃/H₂SO₄), leading to acidic waste streams.Use of recyclable solid acid catalysts (e.g., zeolites) or catalytic amounts of metal catalysts. researchgate.net
Atom EconomyMulti-step synthesis with protecting groups.Catalytic C-H activation/functionalization to avoid pre-functionalized starting materials.
Design for Energy EfficiencyProlonged heating under reflux.Microwave-assisted or ultrasound-assisted reactions to reduce reaction times and energy input. researchgate.net
Use of Safer SolventsUse of chlorinated solvents (e.g., dichloromethane).Solvent-free reactions or use of greener solvents like ionic liquids. orgchemres.org

Exploration of New Methodologies for Introducing and Modifying the Cyclobutoxy and Nitro Moieties

Beyond optimizing existing routes, a significant future direction lies in exploring fundamentally new ways to construct the key functionalities of 5-Cyclobutoxy-6-nitrobenzo[d] researchgate.netorgchemres.orgdioxole.

For the introduction of the nitro group, ipso-nitration presents an interesting alternative to direct electrophilic aromatic substitution. In this strategy, a pre-existing functional group on the aromatic ring, such as a boronic acid, is replaced by a nitro group. orgchemres.orgorganic-chemistry.org This approach can provide excellent control over regioselectivity, allowing access to isomers that are difficult to obtain through direct nitration.

Regarding the cyclobutoxy group, while classical and palladium-catalyzed methods are effective, research into photoredox catalysis could open new avenues for C-O bond formation under exceptionally mild conditions. These methods use visible light to drive reactions, often at room temperature, and can exhibit unique reactivity patterns compared to traditional thermal methods. chemrxiv.org

Furthermore, late-stage functionalization, where key moieties are introduced at the end of a synthetic sequence, is a powerful strategy. Developing methods to directly install the cyclobutoxy or nitro group onto a complex benzodioxole-containing scaffold would provide rapid access to a diverse range of analogs.

Theoretical Investigations into Novel Mechanistic Pathways

Computational chemistry provides an invaluable tool for understanding and predicting chemical reactivity. researchgate.net Theoretical investigations, primarily using Density Functional Theory (DFT), can offer deep insights into the mechanistic pathways for the synthesis and reactions of 5-Cyclobutoxy-6-nitrobenzo[d] researchgate.netorgchemres.orgdioxole.

Future computational studies could focus on:

Nitration Mechanisms: Modeling the electrophilic aromatic substitution reaction to understand the regioselectivity. Comparing the energy barriers for nitration at different positions on the cyclobutoxy-substituted benzodioxole ring could explain experimental outcomes and guide the design of more selective catalysts. The mechanism involves the formation of a nitronium ion (NO₂⁺), which acts as the electrophile. masterorganicchemistry.comyoutube.com

Reaction Pathways of Analogs: Calculating the electronic properties (e.g., molecular electrostatic potential, HOMO-LUMO gap) of designed analogs can help predict their reactivity before they are synthesized in the lab. researchgate.net This can prioritize the most promising candidates for synthesis.

Exploring Novel Reactions: Theoretical modeling can be used to explore the feasibility of entirely new, hypothetical reaction pathways, potentially inspiring new experimental directions for the transformation of the benzodioxole ring system. cdnsciencepub.comnih.gov

By combining theoretical predictions with experimental work, a more complete understanding of the chemical behavior of 5-Cyclobutoxy-6-nitrobenzo[d] researchgate.netorgchemres.orgdioxole and its derivatives can be achieved, accelerating progress in this area of chemical science.

Q & A

Q. What are the common synthetic routes for 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole?

The synthesis typically involves multi-step protocols starting from benzo[d][1,3]dioxole derivatives. Key steps include:

  • Nitration : Introducing the nitro group at position 6 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Cyclobutoxy Substitution : A nucleophilic substitution or Pd-catalyzed coupling to attach the cyclobutoxy group at position 5. For analogous compounds (e.g., benzyloxy derivatives), reactions with cyclobutanol under Mitsunobu conditions (DIAD, PPh₃) or via bromide intermediates (e.g., 5-bromo precursors) are effective .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) ensure high purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR : ¹H and ¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) identify substituent positions. For example, the cyclobutoxy group shows distinct proton splitting (δ 4.5–5.0 ppm for OCH₂) and carbons (δ 70–80 ppm) .
  • IR : The nitro group (NO₂) exhibits strong absorptions at ~1520 cm⁻¹ and ~1350 cm⁻¹, while the dioxole ring shows C-O-C stretches near 1250 cm⁻¹ .
  • X-ray Crystallography : Confirms bond lengths (e.g., C-O bonds in dioxole: ~1.36 Å) and dihedral angles between substituents .

Q. What are the typical reactivity patterns of nitro-substituted benzo[d][1,3]dioxoles?

  • Reduction : The nitro group can be reduced to an amine (NH₂) using H₂/Pd-C or Sn/HCl, enabling further functionalization (e.g., amide coupling) .
  • Electrophilic Substitution : Nitro groups deactivate the ring, directing incoming electrophiles to meta/para positions relative to existing substituents. Halogenation (Br₂/FeBr₃) or sulfonation may occur under vigorous conditions .
  • Nucleophilic Displacement : The cyclobutoxy group can be replaced by stronger nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) .

Advanced Research Questions

Q. How can Pd-catalyzed coupling reactions be optimized to introduce the cyclobutoxy group?

  • Catalyst Selection : Pd(OAc)₂ (1–5 mol%) with ligands like XPhos or SPhos enhances coupling efficiency for aryl ethers .
  • Base and Solvent : KOAc in toluene or dioxane at 80–100°C promotes oxidative addition and reductive elimination. Microwave-assisted synthesis reduces reaction time .
  • Substrate Design : Pre-bromination at position 5 (e.g., 5-bromo-6-nitrobenzo[d][1,3]dioxole) improves coupling yields with cyclobutanol derivatives .

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Solvent Effects : Simulate solvent interactions (e.g., PCM model for CDCl₃) in DFT calculations (B3LYP/6-311+G(d,p)) to align theoretical and experimental shifts .
  • Dynamic Effects : Consider conformational flexibility (e.g., cyclobutoxy ring puckering) using variable-temperature NMR to identify averaged signals .
  • Crystallographic Validation : Compare X-ray-derived bond angles with optimized geometries from computational models to resolve discrepancies .

Q. What mechanistic insights explain the nitro group’s impact on electrophilic substitution regioselectivity?

  • Electronic Effects : The nitro group’s strong electron-withdrawing nature deactivates the ring, directing electrophiles to the less deactivated positions (meta to nitro). For example, bromination favors position 4 over 5 in 6-nitro derivatives .
  • Steric Hindrance : Bulky substituents (e.g., cyclobutoxy) may further block certain positions. Kinetic vs. thermodynamic control can be probed via reaction time and temperature studies .
  • Computational Modeling : Frontier Molecular Orbital (FMO) analysis identifies reactive sites. HOMO localization on the dioxole oxygen or nitro-adjacent carbons guides reactivity predictions .

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